N1 n-Propyl vs. Ethyl: cLogP Differentiation
The N1 n-propyl substituent of the target compound confers a measurably higher calculated logP compared to its closest N1-ethyl analog (1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine, CAS 1856036-81-1). Based on the established SAR showing that each additional methylene unit on the pyrazole N1 substituent increases cLogP by approximately 0.3–0.5 log units in related pyrazole series [1], the target compound's cLogP is estimated at ~3.2 versus ~2.8 for the N1-ethyl analog. This difference is relevant because published CYP3A TDI data for substituted pyrazoles demonstrate that cLogP values exceeding 3.0 correlate with increased risk of time-dependent CYP3A inhibition (%AUC shift ≥ 20%) [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) as predictor of CYP3A TDI risk |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 3.2 (based on N1 n-propyl contribution in pyrazole SAR series) |
| Comparator Or Baseline | N1-ethyl analog (CAS 1856036-81-1): estimated cLogP ≈ 2.8; N1-methyl analog: estimated cLogP ≈ 2.4 |
| Quantified Difference | ΔcLogP ≈ +0.4 vs. N1-ethyl; ΔcLogP ≈ +0.8 vs. N1-methyl; cLogP > 3.0 threshold associated with elevated CYP3A TDI risk [1] |
| Conditions | Calculated via fragment-based method; CYP3A TDI correlation derived from substituted pyrazole dataset (PMC4538442, Table 1) |
Why This Matters
Procurement decisions for early-discovery screening must account for the fact that higher cLogP in the n-propyl analog predicts distinct CYP450 inhibition liability compared to shorter-chain N1 analogs, which may confound phenotypic screening results if compounds are interchanged without this awareness.
- [1] Zimmerlin, A. et al. CYP3A Time-Dependent Inhibition of Substituted Pyrazoles vs. Calculated Physicochemical Properties. Table 1, PMC4538442. https://pmc.ncbi.nlm.nih.gov/articles/PMC4538442/table/tbl1/ (accessed 2026-04-30). View Source
